(4S)-5,5,5-Trifluoro-D-leucine
Description
Significance of Fluorine Incorporation in Modulating Amino Acid and Protein Properties
The introduction of fluorine into amino acids can profoundly influence their properties. Fluorine is the most electronegative element, and its presence in a molecule can lead to significant changes in acidity, basicity, and lipophilicity. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of peptides and proteins. nih.gov For instance, replacing hydrogen atoms with fluorine can increase the hydrophobicity of an amino acid's side chain; the trifluoromethyl group is considered to be about twice as hydrophobic as a methyl group. nih.gov This increased hydrophobicity can, in turn, promote protein folding and stability. nih.govnih.gov
Furthermore, the incorporation of fluorinated amino acids can alter the conformational preferences of a peptide backbone and influence interactions with other molecules. nih.govmorressier.com These modifications have been shown to enhance resistance to enzymatic degradation by proteases. nih.gov The unique properties of fluorine also make it a valuable probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without significantly perturbing the native conformation. nih.gov
Overview of Unnatural Amino Acid Mutagenesis (UAA) and Genetic Code Expansion
The site-specific incorporation of non-canonical amino acids (ncAAs), such as fluorinated amino acids, into proteins is made possible by a powerful technique known as unnatural amino acid (UAA) mutagenesis, which is a key component of genetic code expansion. nih.govnih.gov This technology allows for the introduction of amino acids beyond the standard 20 that are encoded by the universal genetic code. nih.govaddgene.org
The core of this methodology relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's own synthetases and tRNAs, ensuring that the unnatural amino acid is not mistakenly incorporated at other sites and that the host's machinery does not recognize the orthogonal tRNA. youtube.com Typically, a stop codon, such as the amber codon (UAG), is repurposed to encode the unnatural amino acid. addgene.org The gene for the protein of interest is mutated to include the UAG codon at the desired position. addgene.org When the orthogonal tRNA, charged with the unnatural amino acid by the orthogonal synthetase, recognizes this codon, the unnatural amino acid is incorporated into the growing polypeptide chain. addgene.org This technology has enabled the incorporation of over 200 different ncAAs into proteins in various organisms, including bacteria, yeast, and mammalian cells. nih.govnih.gov
Contextualization of (4S)-5,5,5-Trifluoro-D-leucine within Non-Canonical Amino Acid Research
This compound is a non-canonical amino acid that combines two significant features in protein engineering: fluorination and D-chirality. The "5,5,5-trifluoro" designation indicates that the three hydrogen atoms on the terminal methyl group of the leucine (B10760876) side chain have been replaced by fluorine atoms. This modification imparts the properties associated with fluorination, such as increased hydrophobicity and stability.
The "D-leucine" aspect is also of considerable interest. While proteins in most organisms are constructed almost exclusively from L-amino acids, the incorporation of D-amino acids can confer remarkable properties. youtube.com Peptides and proteins containing D-amino acids are often resistant to degradation by proteases, which are typically specific for L-amino acids. plos.org This can significantly increase their stability and bioavailability. The incorporation of D-amino acids can also be used to probe and modulate protein structure and function. plos.org
While the ribosomal incorporation of D-amino acids is challenging due to the high fidelity of the translation machinery for L-amino acids, methods are being developed to overcome this hurdle, including the engineering of ribosomes that can tolerate D-aminoacyl-tRNAs. nih.gov this compound, therefore, represents a specialized tool for creating peptides and proteins with enhanced stability and novel structural features.
Below is a table summarizing the key properties of the related compound 5,5,5-Trifluoro-DL-leucine:
| Property | Value |
| Molecular Formula | C6H10F3NO2 |
| Molecular Weight | 185.14 g/mol |
| Melting Point | 273-275°C |
| Boiling Point | 217.4°C at 760 mmHg |
| Density | 1.294 g/cm³ |
| LogP | 1.68710 |
| pKa1 | 2.045 (+1) |
| pKa2 | 8.942 (0) |
| Data for 5,5,5-Trifluoro-DL-leucine lookchem.com |
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1 |
InChI Key |
XFGVJLGVINCWDP-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Asymmetric Synthesis and Stereochemical Control of 4s 5,5,5 Trifluoro D Leucine
Stereoselective Synthetic Strategies for Fluorinated Amino Acids
The introduction of a trifluoromethyl group into the leucine (B10760876) side chain creates two chiral centers, necessitating sophisticated synthetic methods to control the absolute and relative stereochemistry. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic pathways.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools for stereoselective synthesis, temporarily incorporated into a molecule to direct a chemical transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral amino acids. rsc.org
In the context of trifluoroleucine synthesis, a common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org For instance, a practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine has been developed starting from 4,4,4-trifluorobutanoic acid. researchgate.net This acid is converted to an N-acyloxazolidinone, which then undergoes stereoselective alkylation or other modifications. researchgate.net The chiral auxiliary guides the incoming group to a specific face of the molecule, thereby controlling the stereochemical outcome. wikipedia.org
Another example involves a Strecker reaction where (R)-2-phenylglycinol acts as a chiral auxiliary. nih.gov This method was used to synthesize α-chiral bicyclo[1.1.1]pentane (BCP) α-amino acids, demonstrating the versatility of chiral auxiliaries in creating complex, stereochemically defined amino acid analogs. nih.gov
Catalytic Asymmetric Synthesis (e.g., Chiral Nickel(II) Complexes)
Catalytic asymmetric synthesis offers an efficient alternative to stoichiometric chiral auxiliaries. A notable advancement in this area is the use of chiral nickel(II) complexes for the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids. acs.org This method often involves the homologation of Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases. acs.org
Furthermore, copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines has been developed for the synthesis of chiral α,α,α-trifluoromethylamines. nih.gov This method, which generates the trifluoromethyl ketimines in situ, results in high yields and excellent enantioselectivity (91-99% ee). nih.gov While not directly synthesizing trifluoroleucine, this methodology showcases the potential of transition metal catalysis in constructing chiral centers adjacent to a trifluoromethyl group.
The development of chiral aldehyde catalysis also presents a promising avenue for the asymmetric synthesis of amino acids and their derivatives. nih.gov These catalysts can activate amino acid esters through the formation of Schiff bases and control the stereochemical outcome of subsequent reactions. nih.gov
Biocatalytic Pathways and Enzymatic Transamination for Trifluoroleucine Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, can catalyze the synthesis of chiral amino acids with high enantiopurity under mild reaction conditions. nih.gov
The synthesis of (2S)-5,5,5-trifluoroleucine has been achieved through enzymatic transamination of 5,5,5-trifluoro-4-methyl-2-oxopentanoic acid. researchgate.net This process, utilizing a transaminase from Alcaligenes faecalis, produces the amino acid with high optical purity. researchgate.net Similarly, branched-chain aminotransferases (BCATs) have been employed for the asymmetric synthesis of L-tert-leucine from trimethylpyruvate, demonstrating the potential of these enzymes for producing structurally diverse amino acids. jmb.or.kr
Coupled enzymatic systems can be used to overcome unfavorable reaction equilibria. For example, a system combining a BCAT with an aspartate aminotransferase (AspAT) and a pyruvate (B1213749) decarboxylase (PDC) was developed to improve the yield of L-tert-leucine. jmb.or.kr More recently, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent cycloleucine (B556858) synthases have been discovered, which can catalyze tandem carbon-carbon bond-forming steps to create substituted cycloleucines, further expanding the biocatalytic toolbox for non-proteinogenic amino acid synthesis. nih.gov
Diastereomeric Resolution Techniques for (2S,4S)- and (2S,4R)-5,5,5-Trifluoroleucine
When a synthesis produces a mixture of diastereomers, efficient resolution techniques are required to isolate the desired stereoisomer. For 5,5,5-trifluoroleucine, which has two chiral centers, the separation of the (2S,4S) and (2S,4R) diastereomers is a critical step.
A common strategy involves derivatization of the diastereomeric mixture to facilitate separation by chromatography. For instance, racemic 5,5,5-trifluoroleucine was separated into its diastereomers by a multi-step process involving N-protection, reduction of the carboxylic acid, a change of the N-protecting group, and subsequent re-oxidation to the carboxylic acid. researchgate.net Another approach involves the separation of diastereomeric oxazolidines, formed from a chiral auxiliary, by medium pressure liquid chromatography (MPLC). nih.gov
Enzymatic resolution is another powerful technique. A method for the resolution of all four diastereomers of 5,5,5-trifluoroleucine has been described. acs.org An improved resolution of (2S,4S)- and (2S,4R)-5,5,5-trifluoroleucine was achieved through the aminoacylase-catalyzed hydrolysis of their N-acetyl derivatives. researchgate.net This method exploits the stereochemical preference of acylase I from Aspergillus melleus. researchgate.net
The table below summarizes key resolution techniques for trifluoroleucine diastereomers.
| Technique | Description | Reference |
| Derivatization and Chromatography | The diastereomeric mixture is converted into derivatives that are more easily separated by chromatographic methods like MPLC. | nih.govresearchgate.net |
| Enzymatic Resolution | Enzymes, such as aminoacylases, are used to selectively react with one diastereomer, allowing for the separation of the unreacted isomer. | researchgate.net |
Methods for Absolute Configuration Determination in Trifluoroleucine Isomers
Determining the absolute configuration of the chiral centers in trifluoroleucine isomers is essential for understanding their biological activity and for validating synthetic methods. purechemistry.org Several powerful analytical techniques are employed for this purpose.
X-ray crystallography is considered the gold standard for determining absolute configuration. purechemistry.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms. purechemistry.org The absolute configurations of (2S,3S)-4,4,4-trifluorovaline and (2S,3R)-4,4,4-trifluorovaline were unambiguously established using this method, which by extension provides a reliable approach for trifluoroleucine isomers. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. purechemistry.org The use of chiral auxiliaries or chiral solvating agents can induce chemical shift differences between enantiomers or diastereomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparison to known standards. purechemistry.orgstackexchange.com 19F NMR is particularly useful for fluorinated compounds like trifluoroleucine. researchgate.net
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgslideshare.net The resulting spectrum is a characteristic fingerprint of a specific stereoisomer. By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to spectra predicted by computational methods, the absolute configuration can be determined. purechemistry.org Vibrational Circular Dichroism (VCD) is another chiroptical technique that has been used to determine the conformation and absolute configuration of complex molecules. stackexchange.com
The following table outlines the primary methods for determining the absolute configuration of trifluoroleucine isomers.
| Method | Principle | Key Advantages/Considerations | Reference |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides unambiguous determination of absolute configuration. Requires a suitable single crystal. | acs.orgpurechemistry.orgwikipedia.org |
| NMR Spectroscopy | Uses chiral auxiliaries or solvents to induce diastereomeric environments, leading to distinct NMR signals for different stereoisomers. | Non-destructive. Can be used for compounds that are difficult to crystallize. Requires a chiral reference or derivatization. | purechemistry.orgstackexchange.com |
| Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD) | Measures the differential absorption or rotation of circularly polarized light by a chiral molecule. | Sensitive to stereochemistry. Can be used in solution. Often requires comparison to known standards or computational predictions. | purechemistry.orgslideshare.net |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared radiation during vibrational excitation. | Provides detailed structural and conformational information. | stackexchange.com |
Mechanism and Efficiency of in Vivo Incorporation into Proteins and Peptides
Substrate Specificity and Directed Evolution of Aminoacyl-tRNA Synthetases (AARSs) for Trifluoroleucine
The gatekeepers for the incorporation of any amino acid into a growing polypeptide chain are the aminoacyl-tRNA synthetases (AARSs). zymedi.com These enzymes are responsible for the highly specific attachment of an amino acid to its cognate tRNA molecule. zymedi.com For (4S)-5,5,5-Trifluoro-D-leucine to be incorporated, it must be recognized and activated by an AARS, specifically a leucyl-tRNA synthetase (LeuRS), or an engineered variant thereof.
Wild-type AARSs often exhibit a degree of substrate polyspecificity, meaning they can sometimes accept amino acids that are structurally similar to their cognate substrate. nih.gov However, the activation rates for fluorinated amino acids by wild-type isoleucyl-tRNA synthetase (IleRS), LeuRS, and valyl-tRNA synthetase (ValRS) are significantly lower—ranging from several hundred to several thousand times less—than for their natural counterparts. nih.gov This inherent discrimination presents a major hurdle for efficient global incorporation of TfLeu. Furthermore, many AARSs possess proofreading or editing domains that actively hydrolyze mischarged tRNAs, further reducing the chances of non-canonical amino acid incorporation. nih.govnih.gov
To overcome these challenges, directed evolution has emerged as a critical tool for engineering AARSs with altered substrate specificity. researchgate.netnih.govnih.govbiorxiv.org This process involves creating large libraries of AARS mutants and selecting for variants that can efficiently charge a specific non-canonical amino acid, like TfLeu, onto a cognate tRNA. Methods such as phage-assisted continuous evolution (PACE) have been successfully employed to rapidly evolve highly active and selective orthogonal AARSs. broadinstitute.org An orthogonal AARS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the non-canonical amino acid is incorporated only at specific, designated codons. nih.govbiorxiv.org
Table 1: Key Strategies in Directed Evolution of AARSs for Non-Canonical Amino Acids
| Strategy | Description | Key Advantages |
|---|---|---|
| Phage-Assisted Continuous Evolution (PACE) | A continuous directed evolution method that uses bacteriophage to rapidly evolve proteins with desired properties. broadinstitute.org | High-throughput, rapid evolution over hundreds of generations. broadinstitute.org |
| OrthoRep | An in vivo hypermutation system in yeast that drives the continuous evolution of orthogonal DNA polymerase-plasmid pairs, which can be adapted for AARS evolution. nih.govbiorxiv.org | Enables rapid evolution of novel AARSs with high efficiency for non-canonical amino acid incorporation in eukaryotic systems. nih.govbiorxiv.org |
| Site-Directed Mutagenesis | Involves making specific, targeted changes to the DNA sequence of the AARS gene to alter the amino acid binding pocket. nih.gov | Allows for rational design based on structural information of the AARS active site. nih.gov |
| Simultaneous Positive and Negative Selection | A selection strategy where cells are engineered to survive only if they incorporate the non-canonical amino acid (positive selection) and are eliminated if they incorporate a canonical amino acid (negative selection). broadinstitute.org | Greatly improves the selectivity of the evolved AARS for the desired non-canonical amino acid. broadinstitute.org |
Ribosomal Recognition and Translational Fidelity with Fluorinated Leucine (B10760876) Analogs
Once a tRNA is successfully charged with this compound, the resulting TfLeu-tRNALeu must be recognized and accepted by the ribosome to be incorporated into the growing polypeptide chain. The ribosome is a highly complex molecular machine that plays a crucial role in maintaining translational fidelity. capes.gov.brpsu.edu The process of tRNA selection by the ribosome involves an "induced fit" mechanism, where the binding of a cognate tRNA induces a conformational change in the ribosome that favors peptide bond formation. psu.edu
While the ribosome primarily decodes the mRNA codon via the tRNA anticodon, the structure of the amino acid itself can have some influence on the efficiency of translation. nih.gov Studies with other fluorinated amino acids have shown that they can be effectively incorporated via ribosomal synthesis, indicating that the ribosome can tolerate the presence of fluorine atoms on the amino acid side chain. nih.gov For instance, 5,5,5-trifluoroisoleucine has been successfully incorporated into proteins in an E. coli host. nih.gov
The fidelity of translation with fluorinated leucine analogs is also a critical consideration. The incorporation of an incorrect amino acid can lead to misfolded or non-functional proteins. The inherent proofreading mechanisms of the AARSs are the first line of defense in maintaining fidelity. nih.gov However, once the TfLeu-tRNALeu reaches the ribosome, the fidelity is largely dependent on the codon-anticodon interaction. capes.gov.br The use of orthogonal AARS/tRNA pairs is instrumental in ensuring high fidelity, as the engineered tRNA is designed to recognize a specific codon, often a "blank" or nonsense codon like the amber stop codon, that is not assigned to a canonical amino acid. nih.govbiorxiv.org This minimizes competition with endogenous tRNAs and reduces the chances of misincorporation.
Optimization of Prokaryotic and Eukaryotic Expression Systems for Global and Site-Specific Incorporation
The efficient in vivo incorporation of this compound requires the optimization of the cellular expression system, whether it be prokaryotic (like E. coli) or eukaryotic (like yeast or mammalian cells). researchgate.netnih.govnih.govpasteur.fr
Prokaryotic Systems:
E. coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net For global incorporation of TfLeu, a leucine auxotrophic strain of E. coli is often used. acs.orgnih.govnih.govnih.gov This strain cannot synthesize its own leucine and is therefore dependent on the leucine supplied in the growth medium. By depleting the medium of natural leucine and providing TfLeu, the cell is forced to incorporate the fluorinated analog into its proteins. acs.org
For site-specific incorporation, an orthogonal AARS/tRNA pair is introduced into the E. coli cells along with a plasmid containing the gene of interest with a nonsense codon at the desired incorporation site. nih.gov Optimization of expression in E. coli often involves:
Codon Optimization: Modifying the gene sequence to use codons that are frequently used by E. coli can enhance translation rates. nih.govfrontiersin.org
Promoter Selection: Using strong, inducible promoters allows for high-level expression of the target protein. nih.gov
Chaperone Co-expression: Overexpressing chaperone proteins can assist in the proper folding of proteins containing the non-canonical amino acid. nih.gov
Eukaryotic Systems:
Eukaryotic expression systems, such as yeast and mammalian cells, are often preferred for the production of complex proteins that require post-translational modifications. nih.govnih.gov The principles of global and site-specific incorporation of TfLeu are similar to those in prokaryotes, but the machinery is more complex.
Directed evolution strategies like OrthoRep have been developed specifically for use in yeast to evolve highly efficient AARSs for non-canonical amino acids. nih.govbiorxiv.org Optimization of eukaryotic expression systems can involve:
Transcriptional Regulation: Using strong promoters and synthetic upstream regulatory regions to boost gene expression. nih.gov
Stable Cell Line Generation: Creating cell lines that permanently express the orthogonal components can lead to more consistent and higher yields for large-scale production. researchgate.net
Targeting Post-Translational Modifications: Ensuring that the incorporation of TfLeu does not interfere with necessary modifications like glycosylation is crucial for the function of many eukaryotic proteins. nih.gov
Table 2: Comparison of Prokaryotic and Eukaryotic Expression Systems for TfLeu Incorporation
| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Yeast, Mammalian Cells) |
|---|---|---|
| Complexity | Simpler genetics and cellular machinery. | More complex, with compartmentalized transcription and translation. |
| Growth Rate | Rapid growth, leading to faster protein production. researchgate.net | Slower growth cycles. nih.gov |
| Post-Translational Modifications | Generally lack the machinery for complex eukaryotic modifications like glycosylation. nih.gov | Capable of performing complex post-translational modifications. nih.govnih.gov |
| Folding of Complex Proteins | Can sometimes lead to misfolding and inclusion body formation, especially for large or complex proteins. nih.gov | Often better suited for the proper folding of complex eukaryotic proteins. nih.gov |
| Cost | Generally less expensive to culture. nih.gov | More expensive media and culture conditions. nih.gov |
Impact on Protein Structure, Dynamics, and Stability
Modulation of Protein Thermal and Chemical Denaturation Stability
Numerous studies have demonstrated that incorporating 5,5,5-trifluoroleucine into the hydrophobic core of proteins enhances their resistance to both thermal and chemical denaturation. nih.govresearchgate.netcymitquimica.com This stabilizing effect is largely attributed to the "hyper-hydrophobic" and fluorophilic nature of the fluorinated side chain. researchgate.net
For instance, when trifluoroleucine is substituted for leucine (B10760876) at the 'd' positions of the GCN4-p1d leucine zipper peptide, the resulting fluorinated peptide is more resistant to chaotropic denaturants. nih.gov The free energy of folding for this fluorinated peptide was found to be 0.5-1.2 kcal/mol greater than that of the natural, hydrogenated version. nih.gov This increased stability is a direct consequence of the favorable interactions established by the trifluoromethyl group within the protein's core. nih.govnih.gov
| Peptide | Modification | Change in Thermal Stability (Tm) | Reference |
|---|---|---|---|
| GCN4-p1d | Leucine to 5,5,5-Trifluoroleucine at 'd' positions | +13°C | nih.gov |
| Coiled-Coil A1 | Leucine to (2S,4S)-5,5,5-Trifluoroleucine | Increased stability vs. Leucine version | nih.gov |
| Coiled-Coil A1 | Leucine to (2S,4R)-5,5,5-Trifluoroleucine | Increased stability vs. Leucine version | nih.gov |
Coiled-coil structures, which are formed by the intertwining of α-helical proteins, are particularly sensitive to modifications within their hydrophobic core. buffalo.edusquarespace.com The leucine zipper is a classic example of this motif, characterized by a repeating pattern of leucines every seven residues (a heptad repeat). buffalo.edu These leucine residues typically occupy the 'd' position of the heptad and are critical for dimerization and stability. buffalo.edusquarespace.com
Substitution of these core leucine residues with 5,5,5-trifluoroleucine has a profound stabilizing effect. In the GCN4-p1d leucine zipper, this substitution at the 'd' positions elevates the midpoint thermal unfolding temperature by 13°C. nih.gov Molecular dynamics simulations revealed that the binding energy within the coiled-coil is 55% more favorable after fluorination. nih.gov Similarly, studies on coiled-coil peptide A1 demonstrated that incorporation of either (2S,4S)- or (2S,4R)-5,5,5-trifluoroleucine resulted in homodimers with increased stability compared to the all-leucine peptide. nih.gov These findings underscore the ability of trifluoroleucine to enhance protein assembly and stability within the well-defined architecture of coiled-coils. nih.govnih.gov
Protein folding is a complex process by which a polypeptide chain achieves its unique three-dimensional structure. nih.gov This process can be conceptualized as a sequence of events involving the formation of stable structural units called "foldons". nih.gov The increased thermodynamic stability conferred by trifluoroleucine directly impacts the equilibrium of the folding and unfolding pathway.
By increasing the free energy of folding, trifluoroleucine substitution makes the native, folded state more stable and thus energetically more favorable compared to the unfolded state. nih.gov This enhanced stability suggests that a higher energy input is required to initiate unfolding, effectively creating a larger kinetic barrier for denaturation. While the precise step-by-step pathway may not be fundamentally altered, the relative energies of the intermediates and the transition states are shifted, favoring the folded conformation. The stabilization of key hydrophobic cores by trifluoroleucine can be seen as reinforcing the interactions within and between critical foldon units, thereby guiding the protein towards a more robust final structure. nih.gov
Alterations in Hydrophobicity, Fluorophilicity, and Molecular Packing upon Trifluoroleucine Substitution
The trifluoromethyl (CF3) group is significantly more hydrophobic than a standard methyl (CH3) group. This "hyper-hydrophobicity" is a primary driver of the observed protein stabilization. nih.govresearchgate.netnih.gov However, the nature of this hydrophobicity is distinct from that of hydrocarbons. Due to the high electronegativity of fluorine, the C-F bond is highly polar, leading to a phenomenon described as "polar hydrophobicity". pnas.org
This unique property, combined with fluorophilicity—the tendency of fluorocarbons to self-associate and exclude hydrocarbons—influences molecular packing within the protein core. In coiled-coils, hydrophobic side chains at the 'a' and 'd' positions pack against each other. nih.gov The larger volume of the CF3 group compared to CH3, along with its unique electronic properties, alters the packing geometry. nih.govnih.gov This can lead to the formation of a "fluorous core," an environment that is exceptionally stable due to the favorable self-association of the fluorinated side chains. nih.gov
Conformational Effects and Side-Chain Rotamer Preferences in (4S)-5,5,5-Trifluoro-D-leucine-Containing Peptides and Proteins
The conformation of an amino acid side chain is described by its dihedral (chi, χ) angles, with certain conformations (rotamers) being statistically preferred to avoid steric clashes. fccc.eduresearchgate.net The introduction of a bulky and highly electronegative trifluoromethyl group in place of a methyl group is expected to alter the rotameric preferences of the leucine side chain.
Solvation Dynamics at Fluorinated Protein Surfaces
The layer of water molecules at a protein's surface, known as the hydration layer, is critical for nearly all protein functions, including folding and molecular recognition. pnas.orgnih.gov Modifying a protein surface by introducing fluorinated amino acids like trifluoroleucine significantly alters the dynamics of this hydration layer. pnas.org
Using ultrafast fluorescence spectroscopy on designed coiled-coil proteins with surface-exposed trifluoroleucine, researchers have found that fluorinated side chains slow down the motion of adjacent water molecules. pnas.orgnih.gov This observation indicates that the interactions between water and a fluorinated surface are fundamentally different from those at a typical hydrocarbon surface. The slower hydration dynamics suggest that water-mediated processes at the protein surface may be changed upon fluorination. pnas.org
The observed slowing of water dynamics at a fluorinated protein surface can be explained by the strong electrostatic interactions exerted by the trifluoromethyl group. pnas.org The high electronegativity of fluorine atoms creates a strong dipole moment in each C-F bond. pnas.org This localized polarity exerts a powerful inductive effect and leads to what has been described as an "electrostatic drag" on the polar water molecules in the immediate vicinity. pnas.org
This effect is a manifestation of the "polar hydrophobicity" of fluorocarbons. pnas.org While the fluorinated side chain as a whole is hydrophobic and avoids bulk water, the partial charges on the fluorine atoms can engage in significant electrostatic interactions with the dipoles of water molecules. pnas.orgnih.gov This creates a more ordered, and therefore less mobile, local solvent environment compared to that around a non-polar hydrocarbon side chain. pnas.org
Impact on Water Motion and Hydration Shell Properties
The introduction of fluorinated amino acids, such as this compound, into a protein's structure can significantly influence the dynamics of water molecules at the protein-water interface. pnas.orgnih.gov These alterations to the hydration shell are critical as water-protein interactions govern a multitude of essential biological processes, including protein folding, dynamic motions, and interactions with other biomolecules. pnas.orgnih.gov
Research utilizing ultrafast fluorescence spectroscopy on designed coiled-coil proteins has demonstrated that the presence of fluorinated side chains, like that of 5,5,5-trifluoroleucine, imposes an electrostatic drag on adjacent water molecules. pnas.orgnih.gov This effect leads to a discernible deceleration of water motion at the protein's surface. pnas.orgnih.gov This phenomenon is attributed to the unique properties of the carbon-fluorine bond, which is highly polar and can engage in strong electrostatic interactions with the polar water molecules. pnas.org
Detailed studies have revealed that the hydration dynamics around a tryptophan (Trp) probe in proteins containing 5,5,5-trifluoroleucine (Tfl) are considerably slower compared to their non-fluorinated leucine (Leu) or hexyl-leucine (Hil) counterparts. pnas.org The hydration dynamics, when measured, can be described by a triple-exponential decay, which corresponds to different motional timescales of water molecules:
Fast component (sub-picosecond to several picoseconds): This is attributed to the fast librational and rotational motions of bulk-like and local water molecules around the observed residue. pnas.org
Slower components (picoseconds to tens of picoseconds): These represent collective water network rearrangements coupled with the protein's own fluctuation dynamics. pnas.org
When leucine is replaced by 5,5,5-trifluoroleucine near a tryptophan probe, the time scales of local and collective water motions are observed to increase significantly. pnas.org For instance, in one study, the time scales for local (τ2) and collective (τ3) water motions increased by a factor of 2 to 5. pnas.org This suggests that the fluorinated side chains either increase the residence time of water molecules near the protein surface or expand the number of water molecules influenced by the amino acid side chain. pnas.org The observed retardation of hydration dynamics cannot be explained simply by the increased size of the trifluoroleucine residue compared to leucine. pnas.org
The following table summarizes the experimental findings on the hydration dynamics for different protein variants, highlighting the impact of incorporating 5,5,5-trifluoroleucine.
| Protein Variant | τ1 (ps) | E1 (cm⁻¹) | τ2 (ps) | E2 (cm⁻¹) | τ3 (ps) | E3 (cm⁻¹) |
| S31L-L (Leucine) | 0.5 | 134 | 1.8 | 260 | 11 | 194 |
| S31L-T (Trifluoroleucine) | 0.8 | 133 | 3.0 | 222 | 48 | 333 |
| A37L-L (Leucine) | 0.2 | 227 | 1.7 | 258 | 13 | 179 |
| A37L-T (Trifluoroleucine) | 0.4 | 195 | 6.1 | 225 | 61 | 244 |
Table 1: Hydration dynamics parameters for protein variants with Leucine (L) and 5,5,5-Trifluoroleucine (T) at specific positions. τ₁, τ₂, and τ₃ are the time constants for the different components of hydration dynamics, and E₁, E₂, and E₃ are their respective relaxation energies. Data sourced from Kwon et al., PNAS. pnas.org
These findings underscore that fluorinated amino acids modify hydration dynamics in a manner distinct from their hydrogenated analogs. pnas.org The slower hydration dynamics observed near fluorinated residues may alter various water-mediated biological functions. pnas.org Understanding these effects on the hydration shell is a crucial step toward leveraging the unique properties of fluorine in the design of novel proteins with tailored functional characteristics. pnas.org
Applications in Advanced Spectroscopic and Structural Probing
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Biological Probe
¹⁹F NMR spectroscopy is a highly effective tool for investigating the structure, function, and dynamics of biomolecules. ucla.edu The fluorine nucleus possesses several advantageous properties for such studies. It has a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it 83% of the intrinsic sensitivity of a proton (¹H) nucleus. ucla.edu Crucially, fluorine is virtually absent from biological systems, meaning that an incorporated ¹⁹F label provides a "background-free" signal that can be observed without interference from other atoms in the protein. ucla.edunih.gov
The trifluoromethyl group in (4S)-5,5,5-Trifluoro-D-leucine is a particularly effective ¹⁹F NMR probe. The three equivalent fluorine atoms provide a single, strong resonance signal, and rapid rotation around the C-C bond to which it is attached helps to average out certain relaxation effects, leading to sharper signals. nih.gov Furthermore, the ¹⁹F chemical shift has a very wide range (over 300 ppm), making it exquisitely sensitive to the local molecular environment. ucla.edu
Table 1: Key Properties of the ¹⁹F Nucleus for NMR Probing
| Property | Value/Description | Advantage in Biological NMR |
|---|---|---|
| Natural Abundance | 100% | No isotopic enrichment needed; high signal strength. |
| Spin (I) | ½ | Leads to simpler spectra and sharper lines compared to quadrupolar nuclei. |
| Relative Sensitivity (vs ¹H) | ~83% | High sensitivity allows for the study of proteins at relatively low concentrations. |
| Chemical Shift Range | > 300 ppm | Extreme sensitivity to the local electronic environment allows detection of subtle conformational changes. |
| Biological Abundance | Essentially zero | Provides a background-free window for unambiguous signal detection. |
The chemical shift of the ¹⁹F nucleus is highly responsive to its immediate surroundings, including changes in solvent exposure, proximity to aromatic rings, hydrogen bonds, and local electrostatic fields. ucla.educalstate.edu This sensitivity makes the trifluoromethyl group of this compound an ideal reporter for tracking conformational changes in a peptide or protein.
When a protein undergoes a conformational transition, such as activation, substrate binding, or allosteric regulation, the environment around the incorporated trifluoroleucine label can change. This alteration is often reflected as a change in the ¹⁹F chemical shift. For example, studies on other fluorinated amino acids have demonstrated that phosphorylation-induced activation can cause significant chemical shift changes at multiple probe positions throughout a protein, mapping the extent of the conformational change. nih.gov Similarly, the transition from a random coil to an ordered helical structure induces significant changes in the NMR spectrum. nih.gov By placing this compound at a strategic position, researchers can monitor specific regions of a protein and gain insight into the structural consequences of biological events. nih.gov
¹⁹F NMR is a powerful method for studying molecular recognition events, including the binding of small molecule ligands to proteins and the formation of protein-protein complexes. nih.govcopernicus.org When this compound is incorporated into a protein, its ¹⁹F NMR signal can serve as a reporter for binding events in several ways:
Chemical Shift Perturbation: If the label is near a binding site, the binding of a ligand will alter the local environment, often causing a measurable change in the ¹⁹F chemical shift. Titrating the protein with a ligand and monitoring these changes can be used to determine binding affinity (dissociation constant, K_d). copernicus.org
Line Broadening: Binding can alter the dynamics and increase the effective molecular weight of the labeled protein, leading to changes in the NMR signal's line width. This effect can be used to study binding kinetics. copernicus.org
Paramagnetic Relaxation Enhancement (PRE): If a ligand carries a paramagnetic center, its binding can cause significant broadening and quenching of the ¹⁹F signal. The magnitude of this effect is dependent on the distance between the fluorine probe and the paramagnetic center, allowing for distance measurements that can define the ligand's binding pose. nih.gov
An example of a related compound, 5,5,5-Trifluoro-DL-leucine, highlights this utility; it has been used to stabilize bacterial glucose-binding proteins for the development of biosensors, an application that fundamentally relies on specific protein-ligand interactions. chemicalbook.com
Beyond static structure, ¹⁹F NMR provides deep insights into the dynamic nature of proteins. The technique can probe motions occurring over a wide range of timescales, from picoseconds to seconds. nih.gov By analyzing NMR relaxation parameters (T₁ and T₂), researchers can characterize the local dynamics of the polypeptide chain at the site of the trifluoroleucine label.
This capability is invaluable for studying:
Protein Folding: ¹⁹F NMR can be used to detect and characterize transient intermediates that form during the protein folding process. By labeling the protein at different positions, the folding pathway of different domains can be followed. ucla.edu
Conformational Exchange: Proteins are often not static but exist in equilibrium between multiple conformations. ¹⁹F NMR can detect this "invisible" or "dark" state through techniques like Dark State Exchange Saturation Transfer (DEST), providing information on the populations and interconversion rates of different functional states. researchgate.net
Oligomerization and Aggregation: The formation of protein dimers, oligomers, or larger fibrillar aggregates can be monitored by observing changes in the ¹⁹F NMR signal. As the size of the complex increases, the signal typically broadens, which can be used to quantify the extent and kinetics of aggregation. ucla.edunih.gov
Integration of this compound Labeling with Other Biophysical Techniques for Structural Elucidation
While ¹⁹F NMR is a powerful standalone technique, its true potential is often realized when integrated with other biophysical methods. Each technique provides a unique perspective on protein structure and function, and combining them yields a more complete picture.
X-ray Crystallography: Crystallography provides high-resolution, static snapshots of a protein's most stable conformation. ¹⁹F NMR complements this by providing information about the protein's dynamics, conformational heterogeneity, and behavior in solution. nih.gov An NMR study can validate a crystal structure's relevance in solution or reveal functionally important motions that are invisible in the crystalline state.
Mass Spectrometry (MS): Co-immunoprecipitation followed by mass spectrometry can identify protein-protein interaction partners. drugbank.com ¹⁹F NMR can then be used to map the specific interface of this interaction and study its dynamics and affinity in a controlled, in-vitro system.
Table 2: Information Gained from ¹⁹F NMR in Biological Studies
| Area of Study | Key ¹⁹F NMR Observables | Information Obtained |
|---|---|---|
| Conformational Analysis | Chemical Shift (δ) | Local polarity, solvent exposure, secondary/tertiary structure. |
| Ligand/Protein Binding | Chemical Shift Perturbations, Line Broadening | Binding site location, affinity (K_d), kinetics (k_on, k_off). |
| Protein Dynamics | Relaxation Times (T₁, T₂), NOE | Local backbone and side-chain flexibility, conformational exchange rates. |
| Folding & Aggregation | Signal Intensity, Line Width, Exchange Spectroscopy | Identification of intermediates, kinetics of folding/aggregation, structure of oligomers. |
By leveraging this compound as a precisely placed informational hub, researchers can unlock a wealth of data about the behavior of peptides and proteins in a way that bridges the gap between static structure and biological function.
Mechanistic Insights and Computational Approaches in Trifluoroleucine Research
Molecular Dynamics Simulations of (4S)-5,5,5-Trifluoro-D-leucine within Protein Systems
Molecular dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of protein dynamics, conformational changes, and interactions with surrounding molecules, such as water.
While no specific MD simulation studies focusing on proteins containing this compound are prominently documented, extensive simulations have been performed on proteins incorporating the L-isomers of TFL. These studies reveal that the trifluoromethyl group, despite its larger size compared to leucine's methyl group, can be accommodated within the hydrophobic cores of proteins with minimal structural perturbation. acs.org The stereochemistry at the γ-carbon (the C4 position) is a critical determinant of its interaction and stabilizing effect. Studies on coiled-coil peptides have shown that both (2S,4S)-TFL and (2S,4R)-TFL can be incorporated into proteins, and both isomers enhance the thermostability of the resulting protein structures. nih.gov
For the D-isomer, this compound, MD simulations would be crucial for several reasons:
Conformational Impact: The incorporation of a D-amino acid into a protein built from L-amino acids is structurally disruptive to canonical secondary structures like alpha-helices and beta-sheets. MD simulations could predict the precise local backbone distortions and how the (4S) side-chain conformation orients itself to minimize steric clashes.
Interaction Potentials: Simulations would help parameterize the force fields for the trifluoromethyl group in a D-amino acid context, allowing for accurate modeling of its van der Waals and electrostatic interactions with the surrounding protein environment.
Simulations on related systems suggest that the trifluoroleucine side chain would strongly favor burial within a nonpolar environment to shield its hydrophobic surface from water.
Quantitative Analysis of Hydration Free Energy and Hydrophobic Interactions in Fluorinated Amino Acids
Hydration free energy (ΔG_hyd) is the change in Gibbs free energy when a solute is transferred from a vacuum to an aqueous solution. It is a fundamental measure of a molecule's hydrophobicity; a more negative ΔG_hyd indicates greater hydrophilicity, while a less negative or positive value indicates greater hydrophobicity. Computational methods, including MD-based free energy simulations and quantum mechanical calculations with continuum solvent models, are used to calculate these values. nih.govacs.org
Fluorinated amino acids are known to be significantly more hydrophobic than their hydrocarbon counterparts. nih.gov This phenomenon, often termed the "fluorous effect," is a primary driver of the stabilizing influence of fluorination on proteins. mdpi.com The substitution of hydrogen atoms with fluorine atoms creates a side chain that is not only larger but also exceptionally nonpolar and poorly solvated by water.
The calculation of hydration free energy for this compound would quantify its hydrophobicity. The negative hydration free energy for TFL is expected to be substantially lower (less negative) than that of leucine (B10760876), reflecting its strong tendency to be excluded from water. This exclusion from the aqueous phase provides a powerful thermodynamic driving force for the fluorinated side chain to be buried in the protein's core during folding. acs.org This enhanced hydrophobic driving force is a key reason why fluorination often leads to increased protein stability. nih.gov
| Amino Acid | Side Chain | Relative Hydrophobicity (Normalized Scale) | Comment |
|---|---|---|---|
| Glycine (B1666218) | -H | 0.0 | Reference for low hydrophobicity |
| Alanine (B10760859) | -CH₃ | 0.5 | Slightly hydrophobic |
| Valine | -CH(CH₃)₂ | 1.5 | More hydrophobic |
| Leucine | -CH₂CH(CH₃)₂ | 2.0 | Canonical hydrophobic core residue |
| 5,5,5-Trifluoroleucine (L or D) | -CH₂CH(CH₃)(CF₃) | >2.0 (Significantly Higher) | Enhanced hydrophobicity due to the CF₃ group |
This interactive table provides a qualitative comparison of hydrophobicity. Precise values can vary between different experimental and computational scales.
Predictive Modeling of Fluorination Impact on Protein Stability and Intermolecular Interactions
Predictive modeling combines computational algorithms with structural and thermodynamic data to forecast how specific mutations, such as the substitution of a natural amino acid with a fluorinated analog, will affect protein stability (ΔΔG) and binding affinity. nih.govnih.gov Numerous studies have demonstrated that replacing leucine with trifluoroleucine in the hydrophobic core of a protein is a robust strategy for enhancing its stability against thermal and chemical denaturation. acs.orgnih.gov
The primary mechanism for this stabilization is the enhanced hydrophobic effect. acs.org The increased size and hydrophobicity of the TFL side chain lead to a greater decrease in solvent-exposed surface area upon folding, which is thermodynamically favorable. acs.org Predictive models can quantify this effect. For example, computational tools like Rosetta or FoldX can be used to calculate the change in folding free energy (ΔΔG) upon substituting a leucine with a trifluoroleucine residue in a known protein structure. biorxiv.org
Research has consistently shown that these substitutions lead to significant increases in protein stability. For instance, replacing leucine residues with TFL in the hydrophobic core of a coiled-coil peptide resulted in a substantial increase in its melting temperature (Tₘ), a direct measure of thermal stability. nih.gov
| Protein System | Substitution | Observed Effect on Stability | Reference Principle |
|---|---|---|---|
| Coiled-Coil Peptides | Leucine → (2S,4S)-Trifluoroleucine | Increased thermal stability (Higher Tₘ) | Enhanced hydrophobic packing in the core nih.gov |
| Coiled-Coil Peptides | Leucine → (2S,4R)-Trifluoroleucine | Increased thermal stability (Higher Tₘ) | Enhanced hydrophobic packing in the core nih.gov |
| Protein G B1 Domain | Leucine → Tetrafluoroleucine/Hexafluoroleucine | Increased stability (ΔG of unfolding) | Stabilization of β-sheet structures acs.org |
| Generic Globular Protein | Core Leucine → Trifluoroleucine | Predicted stabilization (Negative ΔΔG) | Increased buried hydrophobic surface area acs.org |
This interactive table summarizes findings from studies on L-isomers of fluorinated leucines, illustrating the general predictive principle that fluorination at hydrophobic core positions enhances stability.
For this compound, predictive models would first need to account for the inherent destabilization caused by introducing a D-amino acid into an L-protein framework. However, if a protein were specifically designed to accommodate a D-amino acid at a particular site, these models would predict that the trifluoromethyl group would still provide a substantial stabilizing contribution if it could be properly buried within a hydrophobic pocket, away from the aqueous solvent.
Broader Applications in Chemical Biology and Advanced Biomaterials Design
(4S)-5,5,5-Trifluoro-D-leucine in Bioisosteric Design for Peptide and Protein Analogs
Bioisosterism, the principle of substituting one atom or group of atoms in a biologically active molecule with another that produces a compound with similar biological properties, is a cornerstone of medicinal chemistry. The trifluoromethyl group (CF3) is often used as a bioisostere for the isopropyl group due to their comparable steric size. researchgate.net This makes this compound a valuable tool for creating analogs of leucine-containing peptides and proteins. researchgate.netrsc.orgsigmaaldrich.com
The substitution of leucine (B10760876) with its trifluorinated counterpart can lead to molecules with enhanced pharmacological profiles, including improved metabolic stability and target affinity. rsc.org Furthermore, the use of the D-enantiomer of an amino acid offers a powerful strategy to increase the resistance of peptides to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. lifetein.comnih.govlifetein.com.cnnih.gov This increased stability can lead to a longer circulation half-life in vivo, making D-peptide-based systems more efficient for applications like drug delivery. lifetein.com
A study on the CB1 cannabinoid receptor provides an example of the successful bioisosteric replacement of an aliphatic nitro group with a trifluoromethyl group, resulting in compounds with increased metabolic stability and, in some cases, higher potency. nih.govacs.org This highlights the potential of the trifluoromethyl group to enhance the drug-like properties of molecules.
The incorporation of this compound can significantly enhance the stability of peptides and proteins through a combination of factors. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation. acs.orgacs.org Moreover, the introduction of D-amino acids renders peptides resistant to proteolytic enzymes that typically degrade L-peptides. lifetein.comnih.govlifetein.com.cnnih.govnih.gov Studies have shown that peptides containing D-amino acids exhibit significantly improved stability in the presence of proteases like trypsin and chymotrypsin, as well as in human serum. nih.govlifetein.com.cn
Table 1: Impact of D-Amino Acid and Fluorine Substitution on Peptide Stability
| Modification | Effect on Stability | Rationale | Reference(s) |
| D-Amino Acid Substitution | Increased resistance to proteolysis | Proteases are stereospecific for L-amino acids. | lifetein.comnih.govlifetein.com.cnnih.gov |
| Longer in vivo half-life | Reduced degradation by endogenous enzymes. | lifetein.com | |
| Trifluoromethyl Group | Increased metabolic stability | High strength of the C-F bond. | acs.orgacs.org |
| Enhanced hydrophobicity | Can lead to improved protein folding and stability. | nih.govnih.gov |
The introduction of an unnatural amino acid like this compound into an enzyme can have a profound impact on its catalytic activity and efficiency. The altered steric and electronic properties of the fluorinated D-amino acid can modify the enzyme's active site, substrate binding, and the catalytic mechanism itself.
While specific data on the enzymatic incorporation of this compound is limited, studies on other fluorinated amino acids and enzyme engineering provide valuable insights. For example, the fusion of leucine dehydrogenase and glucose dehydrogenase has been shown to improve the catalytic efficiency for the synthesis of L-tert-leucine. nih.gov This suggests that strategic modifications to enzymes can enhance their performance.
The incorporation of fluorinated amino acids can also be used to probe enzyme mechanisms. psu.edu The unique spectroscopic properties of fluorine, such as its 19F NMR signal, allow for detailed studies of enzyme structure and dynamics. psu.edu
However, the replacement of a natural amino acid with a fluorinated D-amino acid can also lead to a decrease in catalytic efficiency, depending on the specific enzyme and the role of the original amino acid. The precise effects must be determined on a case-by-case basis through experimental studies.
Biological Fate and Metabolic Pathways of Fluorinated Amino Acids in Model Organisms
The biological fate and metabolic pathways of fluorinated amino acids are of great interest due to their increasing use in pharmaceuticals and biochemical research. The strong carbon-fluorine bond generally confers high metabolic stability. acs.orgacs.org However, the biotransformation of fluorinated compounds can occur and may lead to the formation of metabolites with altered biological activity or toxicity. acs.org
Studies on the metabolism of various fluorinated compounds have shown that defluorination can occur through different enzymatic reactions. acs.org For instance, fluoroacetic acid is a known toxic metabolite of some fluorine-containing drugs. acs.org The metabolic fate of a specific compound like this compound would depend on the enzymes present in the organism and their ability to recognize and process this unnatural amino acid.
A study on a fluorinated D-alanine tracer, d-[18F]-CF3-ala, showed that in bacteria, it could be incorporated into the peptidoglycan cell wall. nih.gov In mammals, however, the metabolism of D-amino acids is often handled by D-amino acid oxidase (DAAO). nih.gov The trifluoromethyl group in d-[18F]-CF3-ala was hypothesized to suppress its conversion by mammalian DAAO. nih.gov
Microorganisms are a rich source of diverse secondary metabolites with a wide range of biological activities. mdpi.com Some microorganisms have been shown to be capable of incorporating fluorinated amino acids into their natural products. This opens up the possibility of creating novel fluorinated bioactive compounds through fermentation and metabolic engineering. mdpi.comrsc.org
For example, a study demonstrated the biosynthetic incorporation of 4-fluorinated phenylalanine into the antimicrobial cyclic decapeptide gramicidin (B1672133) S by engineering the nonribosomal peptide synthetase (NRPS) involved in its production. rsc.org This highlights the potential to harness microbial biosynthetic machinery to produce fluorinated peptides.
The ability of a microorganism to incorporate this compound into its secondary metabolites would depend on the specificity of its enzymes, particularly the aminoacyl-tRNA synthetases and the enzymes of the secondary metabolic pathway.
The introduction of a foreign substance like a fluorinated amino acid can elicit a stress response in cells, leading to the activation of tolerance and adaptive mechanisms. Organisms have evolved various strategies to cope with toxic compounds, including their metabolic deactivation and efflux from the cell. nih.gov
Studies on fluoride (B91410) tolerance in bacteria have revealed mechanisms such as intracellular acidification and changes in the expression of transporters. nih.gov In the context of fluorinated amino acids, cells might adapt by evolving enzymes that can metabolize or detoxify the compound, or by altering their metabolic pathways to bypass any inhibitory effects.
The ribosomal incorporation of fluorinated amino acids has been demonstrated in various expression systems, including human cells, indicating a certain level of cellular tolerance. rsc.orgnih.gov The efficiency of incorporation can be controlled by the concentration of the fluorinated amino acid in the expression medium. nih.gov
Analytical Methodologies for Characterization of 4s 5,5,5 Trifluoro D Leucine and Its Derivatives
Chromatographic Separation and Quantification Techniques (e.g., HPLC, GC)
Chromatographic methods are fundamental for the analysis of (4S)-5,5,5-Trifluoro-D-leucine, particularly for resolving its enantiomers from the L-form and separating it from other amino acids.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the enantiomeric separation of trifluoroleucine. Chiral stationary phases (CSPs) are essential for this purpose. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for resolving underivatized amino acid enantiomers, including fluorinated analogs. sigmaaldrich.com The separation mechanism relies on the differential interactions between the D- and L-enantiomers with the chiral selector of the stationary phase. sigmaaldrich.com Trifluoroacetic acid (TFA) is often used as a mobile phase modifier to enhance chiral separation by increasing the interaction between the amino acid's ammonium (B1175870) group and the CSP. ankara.edu.tr
Gas Chromatography (GC): GC is another powerful technique, though it typically requires derivatization to increase the volatility of the polar amino acid. thermofisher.com Common derivatization strategies include esterification followed by acylation (e.g., N-trifluoroacetyl-O-methyl ester) or silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). thermofisher.comnih.gov Following derivatization, the compounds are separated on a chiral capillary column. nih.gov Comprehensive two-dimensional GC (GC×GC) can provide enhanced resolution for complex mixtures of amino acid enantiomers. nih.gov
| Technique | Stationary Phase (Column) | Derivatization | Key Application |
|---|---|---|---|
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Typically not required (direct analysis) | Enantiomeric separation and purity assessment of D/L-trifluoroleucine. sigmaaldrich.comsigmaaldrich.com |
| Chiral GC | Chiral selectors (e.g., Lipodex E) | Required (e.g., N-trifluoroacetyl-O-methyl ester) | Quantification of enantiomeric excess and analysis in complex matrices. nih.govnih.gov |
Mass Spectrometry Applications for Structural Confirmation and Purity Assessment of Synthetic and Biosynthetically Incorporated Trifluoroleucine
Mass spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is indispensable for the structural confirmation and purity assessment of this compound.
Structural Confirmation: MS provides a precise determination of the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can distinguish trifluoroleucine from other compounds with the same nominal mass. lcms.cz When coupled with tandem MS (MS/MS), characteristic fragmentation patterns can be observed, which serve as a structural fingerprint for the molecule. dss.go.thnih.gov This is critical for verifying the identity of synthetically produced trifluoroleucine and confirming its successful incorporation into peptides and proteins. lcms.cznih.gov
Purity Assessment: In synthetic preparations, MS is used to identify and quantify impurities, such as starting materials, byproducts, or diastereomers. kcl.ac.uk For biosynthetically incorporated trifluoroleucine, LC-MS/MS can determine the efficiency of incorporation by analyzing the mass shift in peptides derived from the target protein. This allows for the assessment of how completely leucine (B10760876) residues have been replaced by their trifluorinated analog.
| MS Technique | Ionization Method | Analyzer | Primary Application |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Quadrupole | Analysis of derivatized trifluoroleucine; provides characteristic fragmentation for identification. dss.go.th |
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole, Orbitrap | Purity analysis of synthetic peptides, confirmation of biosynthetic incorporation, and quantification. nih.govnih.gov |
Advanced NMR Techniques for Stereochemical and Solution-State Structural Analysis (beyond 19F probe applications)
While ¹⁹F NMR is a powerful tool for studying proteins incorporating trifluoroleucine, other advanced NMR techniques are vital for the detailed structural analysis of the amino acid itself.
Stereochemical Analysis: Multi-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can help determine the relative stereochemistry and conformation of trifluoroleucine derivatives. ethz.ch For instance, NOESY provides information about through-space proximity of protons, which can be used to define the three-dimensional structure in solution. Coupling constants (J-values) derived from high-resolution ¹H NMR spectra offer insight into dihedral angles, further refining the conformational analysis.
Solution-State Structure: For peptides containing this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments allows for nearly complete resonance assignment. nih.gov Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate protons with their directly attached carbons, providing a detailed map of the molecule's carbon skeleton. nih.gov These assignments are the foundation for determining the solution structure and dynamics of peptides where this non-canonical amino acid has been incorporated, revealing how the trifluoromethyl group influences local and global peptide folding. ethz.chnih.gov
| NMR Experiment | Nuclei Observed | Information Obtained |
|---|---|---|
| COSY | ¹H-¹H | Scalar coupling networks, confirming covalent bond connectivity. |
| NOESY/ROESY | ¹H-¹H | Through-space correlations, defining 3D structure and conformation. ethz.ch |
| HSQC/HMBC | ¹H-¹³C, ¹H-¹⁵N | Direct and long-range correlations between protons and heteronuclei for resonance assignment. nih.gov |
Emerging Research Avenues and Future Outlook for 4s 5,5,5 Trifluoro D Leucine
Development of Novel Fluorinated Amino Acid Analogs with Tailored Properties
The synthesis of novel fluorinated amino acid analogs is a rapidly growing field of research, driven by the desire to fine-tune the physicochemical properties of peptides and proteins. nih.gov The introduction of fluorine can significantly impact a molecule's stability, lipophilicity, and biological activity. numberanalytics.com Building upon the scaffold of (4S)-5,5,5-Trifluoro-D-leucine, researchers are exploring the synthesis of new analogs with tailored characteristics.
Recent advancements have focused on creating complex, non-proteinogenic amino acids containing multiple fluorine atoms or novel fluorinated functional groups like SF₅. nih.gov Synthetic strategies have evolved to include modern techniques such as transition metal-catalyzed and electrochemical fluorination, which offer improved efficiency and selectivity. numberanalytics.comrsc.org These methods allow for the precise placement of fluorine atoms, leading to analogs with predictable and desirable properties. rsc.org For instance, the development of α,α-difluoro-β-amino acids has gained considerable attention due to the unique conformational constraints imposed by the gem-difluoromethylene group. researchgate.net
The table below summarizes various types of fluorinated amino acid analogs and the synthetic strategies employed in their creation, highlighting the diverse chemical space being explored.
| Analog Type | Key Structural Feature | Synthetic Strategies | Potential Properties |
| α-Trifluoromethylthiolated β-amino acids | Quaternary center with a SCF₃ group | Enantioselective, ammonium (B1175870) salt-catalyzed α-trifluoromethylthiolation nih.gov | Altered steric and electronic profile |
| α,α-Difluoro-β-amino acids | gem-difluoromethylene group at the α-position | Use of difluorinated Reformatsky reagents nih.gov | Unique conformational preferences, potential for new secondary structures nih.gov |
| Site-selectively fluorinated natural amino acids | Fluorine at specific positions on serine, threonine, tyrosine, etc. | Transition-metal catalysis, direct fluorination/fluoroalkylation bohrium.com | Enhanced metabolic stability, probes for ¹⁹F-NMR studies rsc.orgbohrium.com |
| Perfluoroaromatic amino acids | Aromatic ring fully substituted with fluorine | Palladium cross-coupling reactions nih.gov | Increased hydrophobicity, altered π-stacking interactions |
These tailored analogs of fluorinated amino acids, including derivatives inspired by this compound, are crucial for advancing protein engineering and developing novel therapeutics and materials. numberanalytics.comresearchgate.net
Expansion of the Genetic Code for Precise and Efficient Fluorinated Protein Engineering
A significant frontier in synthetic biology is the expansion of the genetic code to incorporate non-canonical amino acids (ncAAs) like this compound directly into proteins during ribosomal translation. frontiersin.orgacs.org This is achieved by engineering orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a specific ncAA and a repurposed codon, typically a stop codon like amber (UAG). acs.orgoregonstate.edu This technology enables the site-specific insertion of fluorinated amino acids, offering precise control over the location and number of modifications within a protein sequence. acs.orgnih.gov
The process of genetic code expansion involves several key steps:
Creation of an Orthogonal Pair: An aaRS/tRNA pair from one organism is engineered to function in another without cross-reacting with the host's native translational machinery. oregonstate.edu
Repurposing a Codon: A codon, often a stop codon, is reassigned to encode the ncAA. oregonstate.edu
Cellular Incorporation: The engineered orthogonal pair and the target gene containing the repurposed codon are introduced into a host organism (e.g., E. coli), which is then cultured in the presence of the ncAA. nih.gov
This methodology has been successfully used to incorporate various fluorinated amino acids, such as p-fluoro-phenylalanine, into proteins with high fidelity and efficiency. nih.gov Research has shown that proteins containing fluorinated amino acids often exhibit improved stability, altered folding characteristics, and modified activities. nih.gov For example, early studies demonstrated the incorporation of 5',5',5'-trifluoroleucine into proteins in E. coli, paving the way for more sophisticated protein engineering. acs.orgnih.gov
The ability to introduce this compound and its analogs at specific sites opens up possibilities for creating proteins with novel functions, enhanced stability, and unique spectroscopic handles for studying protein structure and dynamics using ¹⁹F-NMR. nih.govprinceton.edu
Applications in De Novo Protein Design and Synthetic Biology for Novel Biocatalysts and Biomaterials
The integration of fluorinated amino acids like this compound into de novo protein design and synthetic biology is unlocking new potential for creating custom biocatalysts and advanced biomaterials. nih.gov De novo design involves creating proteins from scratch with novel structures and functions, rather than modifying existing ones. nih.govyoutube.com
Fluorinated amino acids are particularly valuable in this context because the unique properties of fluorine can be leveraged to direct protein folding and assembly. nih.govresearchgate.net The high hydrophobicity of fluorinated side chains can drive the formation of stable protein cores, while the stereoelectronic effects of fluorine can enforce specific secondary structures. researchgate.netmdpi.com This has led to the design of hyper-stable proteins that can withstand high temperatures, a desirable trait for industrial biocatalysts. nih.gov
In the realm of biomaterials, self-assembling peptides containing fluorinated amino acids are being developed. numberanalytics.comnih.gov These peptides can form well-defined nanostructures, such as fibers and hydrogels, with tunable mechanical and chemical properties. nih.gov The "fluorous effect," where highly fluorinated segments preferentially interact with each other, can be used to guide the self-assembly process, creating highly ordered materials. nih.gov
The table below showcases examples of how fluorinated amino acids are being used in these innovative applications.
| Application Area | Example | Role of Fluorinated Amino Acid | Outcome |
| Novel Biocatalysts | Computationally designed enzymes researchgate.net | Enhance protein stability and modulate active site environment. | Enzymes with increased thermal stability and potentially altered substrate specificity. nih.gov |
| Therapeutic Mini-Proteins | De novo designed binders for therapeutic targets (e.g., influenza virus) nih.gov | Create hyper-stable scaffolds that resist denaturation. nih.govyoutube.com | Small, potent, and highly stable protein therapeutics that can withstand harsh conditions. nih.gov |
| pH-Responsive Systems | Designed protein switches that change conformation in response to pH. youtube.com | Introduce specific electronic effects to control protonation states of nearby residues. | Smart biomaterials and sensors that respond to environmental triggers. youtube.com |
| Self-Assembling Biomaterials | Fluorinated peptide-based hydrogels nih.gov | Drive intermolecular organization through fluorous interactions. | Tunable biomaterials for tissue engineering and drug delivery applications. nih.gov |
The continued development of synthetic methods for fluorinated amino acids, combined with the power of genetic code expansion and de novo protein design, promises a future where biomolecules like this compound are key components in the creation of next-generation biocatalysts, therapeutics, and smart materials. numberanalytics.comnih.gov
Q & A
Q. What synthetic strategies are recommended for obtaining enantiomerically pure (4S)-5,5,5-Trifluoro-D-leucine?
Methodological Answer: Enantiomerically pure synthesis typically involves diastereomeric salt formation or enzymatic resolution. For example, diastereomeric salt formation using chiral auxiliaries (e.g., (-)-menthol derivatives) can separate enantiomers via crystallization. Enzymatic resolution with proteases like subtilisin Carlsberg has also been employed to hydrolyze specific stereoisomers selectively . Post-synthesis, purity should be confirmed via circular dichroism (CD) spectroscopy and X-ray crystallography to validate absolute configuration .
Q. How can researchers verify the enantiomeric purity of this compound?
Methodological Answer: CD spectroscopy is a primary tool for assessing helical propensity and enantiomeric purity, as trifluoromethyl groups induce distinct ellipticity signals in α-helical conformations. Additionally, chiral HPLC with a Crownpak CR-I column (eluent: aqueous HClO₄/CH₃CN) provides resolution of D/L isomers. X-ray crystallography is used for definitive structural confirmation .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
Methodological Answer: The compound’s stability depends on pH and temperature. Degradation studies using LC-MS under physiological conditions (pH 7.4, 37°C) are recommended to monitor hydrolysis or racemization. Buffered solutions (e.g., PBS) should be stored at -20°C to minimize decomposition. Fluorine’s electron-withdrawing effects enhance stability compared to non-fluorinated leucine analogs .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the α-helical propensity of this compound in peptide models?
Methodological Answer: The trifluoromethyl group increases hydrophobicity and steric bulk, stabilizing α-helical structures via the "γ-gauche effect." Experimental designs should incorporate model peptides (e.g., poly-Ala sequences) and compare helical content using CD spectroscopy. Contrast with non-fluorinated leucine controls to isolate fluorine-specific effects. Studies show trifluoromethyl groups enhance helicity by ~20% in model peptides .
Q. How can ¹⁹F NMR resolve conformational dynamics of proteins incorporating this compound?
Methodological Answer: ¹⁹F NMR is highly sensitive to microenvironment changes. Incorporate the compound into proteins (e.g., via auxotrophic E. coli expression systems) and collect ¹⁹F NMR spectra under varying conditions (pH, ligand binding). Chemical shift perturbations (CSPs) and relaxation dispersion analysis reveal conformational exchange rates. For example, γ-gauche effects in ¹⁹F NMR spectra correlate with side-chain rotamer populations in proteins like PpiB .
Q. How should researchers address contradictions in reported helical propensity values for fluorinated amino acids?
Methodological Answer: Discrepancies often arise from solvent polarity, peptide sequence context, or measurement techniques. To resolve contradictions:
- Standardize experimental conditions (e.g., 25°C, 50 mM phosphate buffer).
- Use multiple methods (CD spectroscopy, NMR, X-ray) for cross-validation.
- Compare data with benchmarks like (4R)-5,5,5-Trifluoro-L-leucine to isolate stereochemical effects. Review historical datasets (e.g., 1994–2008 studies cited in ) to contextualize methodological evolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
